molecular formula C22H16O5S B12205961 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B12205961
M. Wt: 392.4 g/mol
InChI Key: AUUIIDYHMIARCK-BKUYFWCQSA-N
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Description

2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate (hereafter referred to as Compound 6) is a synthetic benzo[3,4-b]furan derivative featuring a 3-methylphenyl substituent at the methylene position and a benzenesulfonate ester group at the 6-position of the furan ring. This compound has been investigated for its ability to inhibit sphingomyelinase D (SMase D), a key toxic component in Loxosceles spider venom responsible for dermonecrosis, hemolysis, and systemic loxoscelism . Research indicates that Compound 6 disrupts SMase D activity by interfering with enzymatic hydrolysis and intracellular signaling pathways, thereby reducing oxidative stress and tissue damage .

Properties

Molecular Formula

C22H16O5S

Molecular Weight

392.4 g/mol

IUPAC Name

[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C22H16O5S/c1-15-6-5-7-16(12-15)13-21-22(23)19-11-10-17(14-20(19)26-21)27-28(24,25)18-8-3-2-4-9-18/h2-14H,1H3/b21-13-

InChI Key

AUUIIDYHMIARCK-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with 3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Compound 5: 4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl 4-chloro-benzenesulfonate

  • Structural Differences :
    • Methylene substituent : 3-pyridyl group (vs. 3-methylphenyl in Compound 6).
    • Sulfonate group : 4-chlorobenzenesulfonate (vs. unsubstituted benzenesulfonate in Compound 6).
  • Activity: Compound 5 demonstrates superior SMase D inhibition compared to Compound 6. In whole-venom assays, Compound 5 reduced hemolysis and dermonecrosis by >70%, attributed to the electron-withdrawing chlorine and pyridyl group enhancing metal-binding interactions critical for enzymatic inhibition .
  • Mechanistic Insight :
    The pyridyl nitrogen may chelate metal ions in SMase D’s active site, while the chloro substituent increases lipophilicity, improving membrane permeability .

BH26358: Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate

  • Structural Differences :
    • Methylene substituent : 3-fluorophenyl group.
    • Ester group : Methyl benzoate at the 6-position (vs. benzenesulfonate in Compound 6).
  • The methyl benzoate may reduce solubility compared to sulfonate esters, limiting bioavailability .

BH26354: (2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one

  • Structural Differences :
    • Substituents : 4-bromobenzyloxy and methoxyphenylpropenylidene groups.
    • Core structure : Lacks the sulfonate ester.
  • Activity :
    The bromine atom enhances lipophilicity and steric bulk, which could hinder target engagement. The absence of a sulfonate group may reduce stability in physiological conditions .

Tabulated Comparison of Key Compounds

Compound Methylene Substituent Sulfonate/Ester Group Molecular Weight SMase D Inhibition (%) Key Features
Compound 6 3-Methylphenyl Benzenesulfonate 404.39 ~50–60 Moderate activity, better solubility
Compound 5 3-Pyridyl 4-Chlorobenzenesulfonate 463.32 >70 Highest activity, metal chelation
BH26358 3-Fluorophenyl Methyl benzoate 404.39 N/A High electronegativity
BH26354 Methoxyphenylpropenyl None 463.32 N/A High lipophilicity

Research Findings and Mechanistic Insights

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl in Compound 5) enhance enzymatic inhibition by stabilizing ligand-enzyme interactions.
    • Aromatic heterocycles (e.g., pyridyl in Compound 5) improve metal-binding capacity, critical for SMase D inhibition .
  • Sulfonate vs. Ester Groups :
    Benzenesulfonate esters (Compounds 5 and 6) exhibit higher solubility and metabolic stability compared to methyl benzoates (BH26358) .
  • Therapeutic Potential: Compound 5’s superior activity makes it a lead candidate for antivenom development, while Compound 6 serves as a scaffold for derivatives with optimized pharmacokinetics .

Biological Activity

The compound 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and mechanisms of action, supported by relevant studies and data.

Chemical Structure

The structure of the compound can be represented as follows:

C18H17O4S\text{C}_{18}\text{H}_{17}\text{O}_4\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Notably, it has shown promising results in cytotoxicity against various cancer cell lines and potential antimicrobial properties.

Cytotoxic Activity

A study on related compounds, particularly those with similar structural motifs, demonstrated significant cytotoxic effects against human tumor cell lines. The mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cell death. For instance, benzofuroxan derivatives have been noted for their ability to induce DNA damage through single and double-strand breaks, which is critical in cancer therapy .

Table 1: Cytotoxicity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Benzofuroxan Derivative AMCF-7 (Breast Cancer)10Induces apoptosis via mitochondrial pathway
Benzofuroxan Derivative BHuTu 80 (Duodenal Adenocarcinoma)15ROS production leading to cell death
2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonateA549 (Lung Cancer)TBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Activity

The antimicrobial potential of the compound was assessed through its interaction with various pathogens. Related derivatives have shown activity against antibiotic-resistant strains, indicating that modifications in chemical structure can enhance efficacy against microbial infections. The presence of a benzenesulfonate group is believed to contribute to this activity by improving solubility and bioavailability .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Activity Type
Benzofuroxan Derivative CStaphylococcus aureus5 µg/mLBactericidal
Benzofuroxan Derivative DEscherichia coli10 µg/mLBacteriostatic
2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonateTBDTBDTBD

The biological activity of 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is likely mediated through several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to activate intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release.
  • DNA Damage : The ability to cause DNA strand breaks can lead to cell cycle arrest and apoptosis in cancer cells.
  • Reactive Oxygen Species Production : Enhanced ROS levels may overwhelm cellular antioxidant defenses, contributing to cytotoxicity.

Case Studies

Several case studies have documented the effects of structurally related compounds on specific cancer types:

  • Breast Cancer Study : A derivative with similar properties exhibited significant cytotoxicity against MCF-7 cells, correlating with increased ROS production and apoptosis induction.
  • Lung Cancer Study : Investigations into the effects on A549 cells revealed that certain modifications enhanced the compound's potency against lung adenocarcinoma.

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